2-(4-Methoxyphenoxy)phenol
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Overview
Description
2-(4-Methoxyphenoxy)phenol is an organic compound with the molecular formula C13H12O3 It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxyphenol with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Substituted phenols with various functional groups depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its phenolic structure, which can interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
2-(2-Methoxyphenoxy)phenol: A structural isomer with the methoxy group in the ortho position.
Uniqueness
2-(4-Methoxyphenoxy)phenol is unique due to the presence of both a methoxy group and a phenoxy group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3 |
InChI Key |
OEAKAKPPUNQBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
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